6-(2,3-Dimethylphenoxy)-2-methylpyridin-3-amine
Description
Properties
IUPAC Name |
6-(2,3-dimethylphenoxy)-2-methylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-9-5-4-6-13(10(9)2)17-14-8-7-12(15)11(3)16-14/h4-8H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVWGPSUCIWSRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC(=C(C=C2)N)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225489-98-4 | |
| Record name | 6-(2,3-dimethylphenoxy)-2-methylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-Dimethylphenoxy)-2-methylpyridin-3-amine typically involves the reaction of 2,3-dimethylphenol with 2-methyl-3-nitropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6-(2,3-Dimethylphenoxy)-2-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy and pyridine rings.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Chemistry
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are essential for creating derivatives that exhibit specific biological activities or properties.
Reagent in Organic Reactions
In synthetic organic chemistry, 6-(2,3-Dimethylphenoxy)-2-methylpyridin-3-amine is used as a reagent. It can facilitate reactions that lead to the formation of biologically active compounds, making it valuable for pharmaceutical development.
Antimicrobial Properties
Research has indicated that this compound exhibits potential antimicrobial activity. Studies have focused on its effectiveness against various pathogens, suggesting that it could be developed into a therapeutic agent for treating infections.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. This aspect is particularly relevant in the context of developing treatments for inflammatory diseases.
Pharmaceutical Applications
Drug Development
Ongoing research explores the potential of this compound as a pharmaceutical agent. Its unique chemical structure allows for modifications that may enhance its efficacy and safety profile in drug formulations. Preliminary studies highlight its promise in the development of new medications targeting various health conditions .
Industrial Uses
Production of Specialty Chemicals
In industrial applications, this compound is utilized in the production of specialty chemicals. It acts as a precursor in the synthesis of agrochemicals and dyes, demonstrating its versatility beyond laboratory settings .
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Chemical Synthesis | Intermediate for complex organic molecules; reagent in organic reactions |
| Biological Activity | Exhibits antimicrobial and anti-inflammatory properties |
| Pharmaceutical Development | Potential use as a therapeutic agent; ongoing research into drug formulation |
| Industrial Use | Precursor for specialty chemicals; used in agrochemicals and dyes |
Case Studies
-
Antimicrobial Efficacy Study
A study investigating the antimicrobial properties of this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration for clinical applications. -
Anti-inflammatory Research
Another research project focused on the anti-inflammatory effects of this compound in vitro. The findings indicated a reduction in pro-inflammatory cytokine production when cells were treated with varying concentrations of this compound. This suggests potential therapeutic uses in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of 6-(2,3-Dimethylphenoxy)-2-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Substituent Variations on the Pyridine Core
The pyridine ring is a common scaffold in medicinal chemistry. Key analogs and their substituent patterns are compared below:
Impact of Substituents on Physicochemical Properties
- Electronic Effects: Electron-donating methyl groups on the phenoxy ring may stabilize resonance structures, affecting binding interactions in biological targets .
- Steric Hindrance : The 2-methyl group on pyridine may restrict rotational freedom, influencing receptor binding specificity .
Biological Activity
6-(2,3-Dimethylphenoxy)-2-methylpyridin-3-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including medicine and agriculture.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a 2,3-dimethylphenoxy group and an amine functional group. This specific substitution pattern contributes to its unique chemical reactivity and biological activity.
This compound interacts with various molecular targets, including enzymes and receptors. The compound is known to modulate the activity of these targets, leading to significant biological effects such as:
- Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways, contributing to its therapeutic potential.
- Signal Pathway Modulation : The compound influences signaling pathways relevant to inflammation and microbial growth.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies suggest that the compound demonstrates antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.
- Anticancer Activity : Preliminary investigations indicate that it may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
Case Studies
Several case studies have investigated the biological activity of this compound:
- Case Study 1 : A study on its antimicrobial effects demonstrated significant inhibition of Staphylococcus aureus growth, suggesting potential use as a therapeutic agent against resistant bacterial strains.
- Case Study 2 : Research indicated that the compound reduces inflammation markers in animal models of arthritis, highlighting its potential application in treating chronic inflammatory conditions.
Applications
The compound's diverse biological activities make it suitable for various applications:
- Pharmaceutical Development : Ongoing research aims to explore its potential as a lead compound for new drug development targeting infectious diseases and cancer.
- Agricultural Chemistry : Its antimicrobial properties may also find applications in developing agrochemicals to protect crops from pathogens.
Q & A
Basic Question: What are the optimal synthetic routes for preparing 6-(2,3-Dimethylphenoxy)-2-methylpyridin-3-amine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of pyridine derivatives like this compound typically involves nucleophilic aromatic substitution or coupling reactions. For example, microwave-assisted synthesis () can accelerate reactions involving halogenated intermediates (e.g., 2-(2-halophenoxy)pyridin-3-amine precursors). Reflux conditions with strong bases (e.g., K₂CO₃) are critical for activating electron-deficient aromatic rings, as seen in analogous phenoxy-acetate syntheses ( ). Catalytic hydrogenation (e.g., Pd/C in methanol) is effective for nitro-to-amine reduction ( ), though excess catalyst or prolonged reaction times may lead to over-reduction. Optimizing stoichiometry, temperature, and solvent polarity (e.g., ethanol vs. DMF) can improve yields from ~70% to >90% .
Basic Question: How can crystallographic data and hydrogen-bonding patterns inform the structural characterization of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SXRD) using SHELX software ( ) is the gold standard for resolving the 3D structure. Hydrogen-bonding motifs, analyzed via graph-set notation ( ), reveal intermolecular interactions (e.g., N–H⋯N or O–H⋯O) that stabilize the crystal lattice. For instance, the amine group in pyridin-3-amine derivatives often participates in donor-acceptor interactions with adjacent heteroatoms. Refinement protocols in SHELXL should include anisotropic displacement parameters for non-hydrogen atoms and restraints for disordered methyl/phenoxy groups .
Advanced Question: How can computational modeling predict the pharmacological activity of this compound, and which parameters are critical for docking studies?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize the compound’s geometry and electrostatic potential surfaces. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) requires accurate protonation states (predicted via pKa calculators like MarvinSketch) and solvation models (e.g., implicit PBSA). Key parameters include binding affinity (ΔG), hydrogen-bond distances (<3.0 Å), and hydrophobic contacts. Comparative analysis with co-crystallized ligands (e.g., PDB entries in ) validates pose reliability .
Advanced Question: What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) during structural validation?
Methodological Answer:
Discrepancies in ¹H/¹³C NMR shifts (e.g., amine proton resonance broadening) often arise from dynamic effects or solvent interactions. Strategies include:
- Variable-temperature NMR to mitigate exchange broadening in DMSO-d₆ ( ).
- COSY/HSQC experiments to assign coupled protons (e.g., distinguishing pyridine C3 and C5 positions).
- X-ray crystallography as a definitive arbiter for ambiguous NOESY correlations ( ). For example, methyl group orientations in 2,3-dimethylphenoxy moieties may require crystallographic validation if NMR data conflict .
Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound for medicinal applications?
Methodological Answer:
Systematic SAR requires modular synthesis of analogs with variations in:
- Phenoxy substituents : Introducing electron-withdrawing groups (e.g., –CF₃) to enhance metabolic stability ( ).
- Pyridine methylation : Comparing 2-methyl vs. 3-methyl analogs for steric effects on target binding ( ).
- Amine functionalization : Acetylation or sulfonylation to modulate solubility and bioavailability ( ).
Biological assays (e.g., IC₅₀ in enzyme inhibition) paired with logP/logD measurements ( ) identify lead candidates .
Advanced Question: What experimental and computational approaches validate hydrogen-bonding networks in polymorphic forms?
Methodological Answer:
Polymorph characterization integrates:
- PXRD to distinguish crystalline phases.
- FTIR/Raman spectroscopy for hydrogen-bond vibrational modes (e.g., N–H stretching at ~3300 cm⁻¹) ( ).
- Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts ( ). Computational crystal structure prediction (CSP) tools (e.g., Mercury) can rank energetically feasible polymorphs based on lattice energy landscapes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
